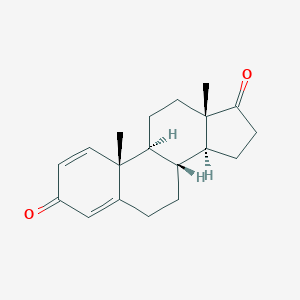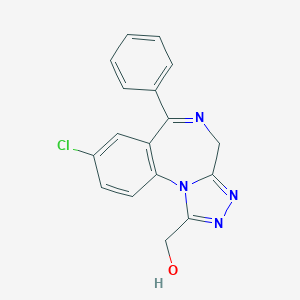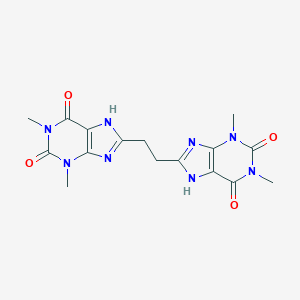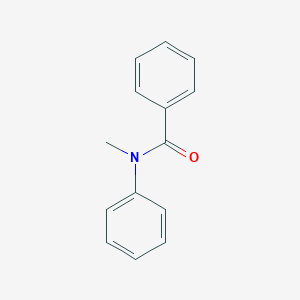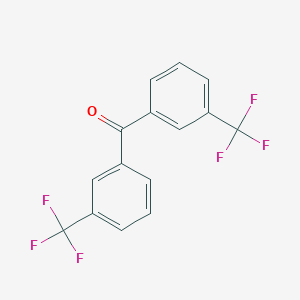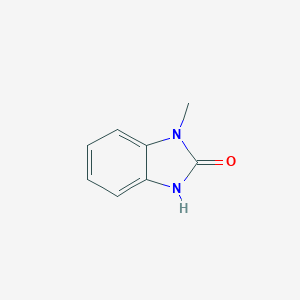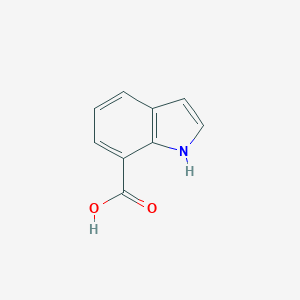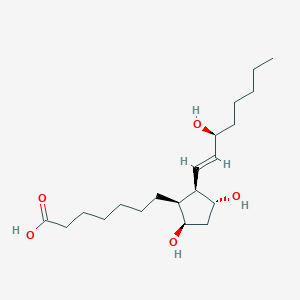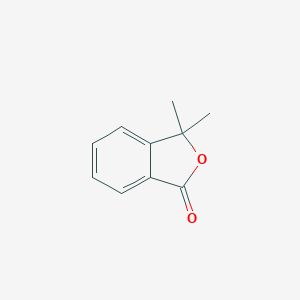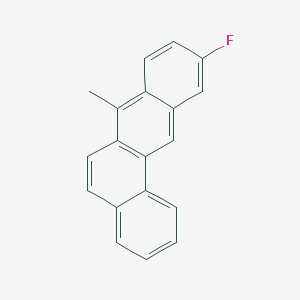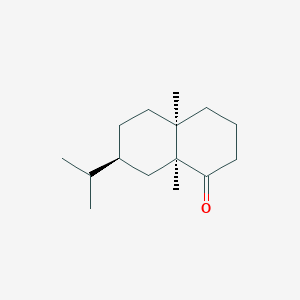
Valeranone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valeranone is a natural compound found in the roots of Valeriana officinalis, commonly known as valerian. It is a bicyclic sesquiterpene ketone with a molecular formula of C15H22O and a molecular weight of 218.34 g/mol. Valeranone has been known for its sedative and anxiolytic effects, making it a popular ingredient in traditional medicines. In recent years, the compound has gained attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Valeranone, a sesquiterpene isolated from Nardostachys jatamansi and other sources, has been studied for its pharmacological properties. It demonstrates sedative, tranquilizing, antihypertensive, anticonvulsive, and anti-ulcer activities. However, its effects are generally weaker compared to standard substances used in these pharmacological models. Toxicological studies suggest a relatively high safety margin, indicated by a high oral LD50 in rats and mice (Rücker, Tautges, Sieck, Wenzl, & Graf, 1978).
Chemical Variability in Plants
Research on Valeriana officinalis L. s.l. populations in The Netherlands revealed the presence of valeranone in certain chemovars. This variability in chemical composition, including the presence of valeranone, is not directly related to plant morphology, soil composition, or pH. The pharmacological significance of valeranone and its genetic linkage in plants is still under investigation (Hendriks, Geertsma, & Malingré, 1981).
Role in Essential Oil Pharmacology
Studies focusing on the essential oil of Valeriana officinalis L. s.l. have identified valeranone as a potentially significant contributor to the oil's depressive action. Valeranone, along with other compounds like valerenal and valerenic acid, likely plays a role in the sedative effects of the essential oil, although the relative importance of these components varies (Hendriks, Bos, Allersma, Malingré, & Koster, 1981).
Antispasmodic Effects
Valeranone has demonstrated antispasmodic effects on the guinea-pig ileum both in-vivo and in-vitro. It relaxes stimulated smooth muscle cells, possibly acting as a musculotropic agent. This property suggests potential therapeutic applications in conditions involving smooth muscle spasms (Hazelhoff, Malingré, & Meijer, 1982).
Antimicrobial Activity
Research on Valeriana officinalis cultivars indicates that the essential oil, which includes valeranone as a major component, possesses antimicrobial activity against various microorganisms like Aspergillus niger and Escherichia coli. The antimicrobial efficacy appears to depend on the cultivar type and its developmental stage (Letchamo, Ward, Heard, & Heard, 2004).
Eigenschaften
CAS-Nummer |
1803-39-0 |
|---|---|
Produktname |
Valeranone |
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
(4aR,7S,8aS)-4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C15H26O/c1-11(2)12-7-9-14(3)8-5-6-13(16)15(14,4)10-12/h11-12H,5-10H2,1-4H3/t12-,14+,15+/m0/s1 |
InChI-Schlüssel |
HDVXJTYHXDVWQO-NWANDNLSSA-N |
Isomerische SMILES |
CC(C)[C@H]1CC[C@]2(CCCC(=O)[C@]2(C1)C)C |
SMILES |
CC(C)C1CCC2(CCCC(=O)C2(C1)C)C |
Kanonische SMILES |
CC(C)C1CCC2(CCCC(=O)C2(C1)C)C |
Synonyme |
valeranone valeranone, (4aR-(4aalpha,7beta,8aalpha))-isomer valeranone, (4aS-(4aalpha,7beta,8aalpha))-isomer yatamanson |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



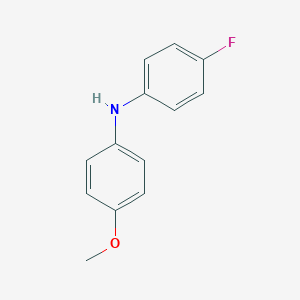
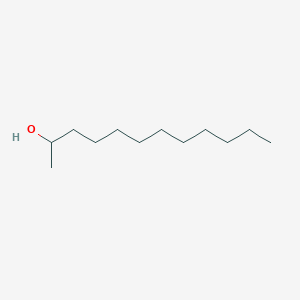
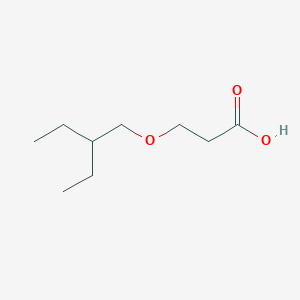
![2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-](/img/structure/B159167.png)
